
2-Chloro-9-propylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-propylacridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry due to its diverse biological activities.
Applications De Recherche Scientifique
2-Chloro-9-propylacridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial activities. Researchers have also investigated the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of DNA and RNA.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-propylacridine is not fully understood, but it is believed to involve the intercalation of the compound into DNA and RNA molecules. This intercalation disrupts the normal functioning of these molecules, leading to inhibition of various biological processes. In addition, 2-Chloro-9-propylacridine has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-9-propylacridine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In addition, 2-Chloro-9-propylacridine has been shown to have antiviral and antibacterial activities, which could be useful in the development of new drugs for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-9-propylacridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various assays. In addition, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-Chloro-9-propylacridine is its limited stability in aqueous solutions, which could affect its efficacy in certain assays.
Orientations Futures
There are several future directions for research on 2-Chloro-9-propylacridine. One area of interest is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. In addition, researchers could investigate the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of other biomolecules such as proteins and lipids. Furthermore, the mechanism of action of 2-Chloro-9-propylacridine could be further elucidated to better understand its biological activities. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-9-propylacridine involves the reaction of 9-propylacridine with thionyl chloride and hydrogen chloride gas. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and ethanol. This method of synthesis has been optimized by various researchers to improve the yield and purity of the compound.
Propriétés
Formule moléculaire |
C16H14ClN |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
2-chloro-9-propylacridine |
InChI |
InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3 |
Clé InChI |
RWVIFKGSOCUUAR-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
SMILES canonique |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)



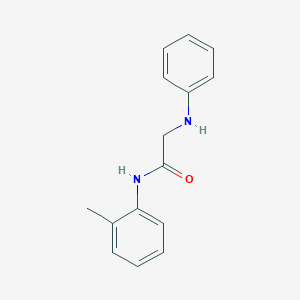
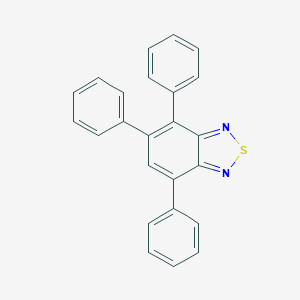
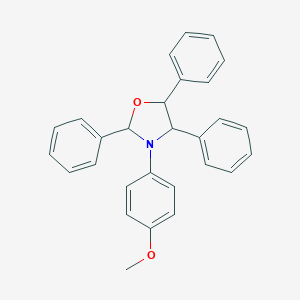
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
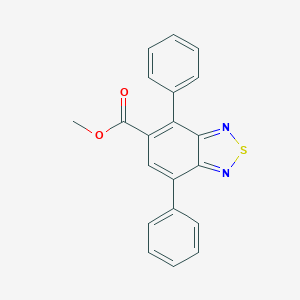
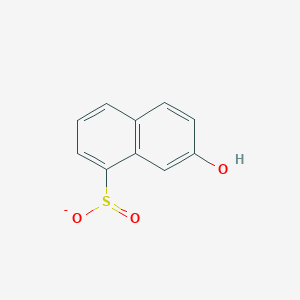
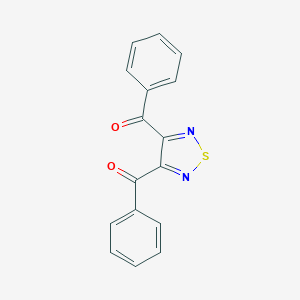
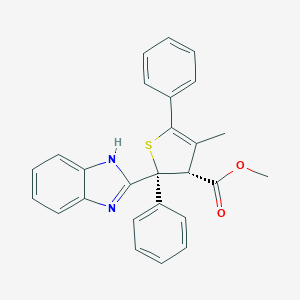
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)